molecular formula C10H12N2O2 B8459399 7-Amino-4-methoxy-2-methyl-2,3-dihydroisoindol-1-one

7-Amino-4-methoxy-2-methyl-2,3-dihydroisoindol-1-one

Cat. No. B8459399
M. Wt: 192.21 g/mol
InChI Key: MBIJFQYACCRHOQ-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

Pd/C (7.67 mg, 0.0720 mmol) was added to a solution of 4-methoxy-2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one in MeOH (2 mL) and EtOAc (2 mL) and the mixture was hydrogenated at stp overnight. The solution was filtered and the title compound was not further purified. MS (ES+): m/z 193.14 (100) [MH+]; HPLC: tR=0.65 min (UPLC, analytical).
Name
4-methoxy-2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
7.67 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:4]=1[CH2:5][N:6]([CH3:16])[C:7]2=[O:15]>CO.CCOC(C)=O.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]2[C:8]=1[C:7](=[O:15])[N:6]([CH3:16])[CH2:5]2

Inputs

Step One
Name
4-methoxy-2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CN(C(C2=C(C=C1)[N+](=O)[O-])=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
7.67 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC=1C=CC(=C2CN(C(C12)=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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